

# Alvimopan-D7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Alvimopan-D7 |           |
| Cat. No.:            | B15575017    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on **Alvimopan-D7**, a deuterated analog of Alvimopan. This document collates critical information from safety data sheets, preclinical studies, and clinical trials to serve as an in-depth resource for professionals in drug development and scientific research.

### **Core Concepts and Mechanism of Action**

Alvimopan is a peripherally acting mu-opioid receptor antagonist.[1][2][3][4] It is designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus (POI), without compromising their central analgesic effects.[1][4][5] The selective peripheral action is attributed to its low oral bioavailability and limited ability to cross the blood-brain barrier.[6] Alvimopan competitively binds to mu-opioid receptors in the gastrointestinal tract, antagonizing the inhibitory effects of opioids on gut motility and secretion.[1][7]

The deuterated form, **Alvimopan-D7**, is a stable, isotopically labeled version of Alvimopan. Such labeled compounds are invaluable in pharmaceutical research, particularly in pharmacokinetic studies, as they can be used as internal standards for quantitative analysis of the parent drug in biological matrices.

#### Safety and Handling



While a specific Safety Data Sheet (SDS) for **Alvimopan-D7** is not publicly available, the safety profile is expected to be comparable to that of Alvimopan. The following information is summarized from available SDS documentation for Alvimopan and its formulations.

#### **Hazard Identification**

- Acute Toxicity: Alvimopan dihydrate is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute toxicity, oral, dermal, and inhalation, Category 4).[8]
- Irritation: May cause slight irritation to the skin and eyes. Stinging may occur upon contact with mucous membranes or open wounds.[9]
- Sensitization: Allergic skin reaction (sensitization) to alvimopan is not expected.
- Other Hazards: Contact with dust may cause mechanical irritation to the eyes and skin. May form an explosive dust-air mixture.[10]

#### **Handling and Storage**

- Handling: Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[10]
- Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[10]

#### **First Aid Measures**

- Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[9]
- Skin Contact: Wash the affected area thoroughly with soap and water.[9]
- Inhalation: Move the person to fresh air.[10]
- Ingestion: Do NOT induce vomiting. If the person is conscious, give plenty of water to drink.
   [9]

### **Physicochemical and Pharmacokinetic Properties**



The following tables summarize the key physicochemical and pharmacokinetic parameters of Alvimopan. Data for **Alvimopan-D7** is included where available.

**Table 1: Physicochemical Properties** 

| Property                                  | Value                            | Reference |
|-------------------------------------------|----------------------------------|-----------|
| Alvimopan Molecular Formula               | C25H32N2O4                       | [11]      |
| Alvimopan Molecular Weight                | 424.53 g/mol                     | [11]      |
| Alvimopan-D7 Molecular<br>Formula         | C25H25D7N2O4                     |           |
| Alvimopan-D7 Molecular<br>Weight          | 431.58 g/mol                     |           |
| Alvimopan-d7 Hydrate<br>Molecular Formula | C25H27D7N2O5                     | [12]      |
| Alvimopan-d7 Hydrate<br>Molecular Weight  | 449.59 g/mol                     | [12]      |
| Appearance                                | White to light beige powder      | [1]       |
| Solubility                                | <0.1 mg/mL in water (pH 3.0-9.0) | [1]       |
| Flash Point (Alvimopan)                   | > 200 °F (closed cup)            | [9]       |

**Table 2: Pharmacokinetic Parameters of Alvimopan** 



| Parameter                                | Value                                                                    | Reference |
|------------------------------------------|--------------------------------------------------------------------------|-----------|
| Bioavailability                          | ~6% (range 1-19%)                                                        | [13]      |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours                                                                 | [13]      |
| Protein Binding                          | 80-90%                                                                   |           |
| Metabolism                               | Primarily by gut microflora to<br>an active metabolite (ADL 08-<br>0011) |           |
| Elimination Half-life                    | 10-18 hours                                                              | [13]      |

#### **Preclinical Pharmacology**

Preclinical studies have been instrumental in characterizing the binding affinity and functional activity of Alvimopan at opioid receptors.

**Table 3: In Vitro Receptor Binding and Functional** 

**Activity of Alvimopan** 

| Parameter                               | Receptor           | Value     | Reference |
|-----------------------------------------|--------------------|-----------|-----------|
| Binding Affinity (pKi)                  | Human mu-opioid    | 9.6       | [14]      |
| Functional Antagonist<br>Activity (pA2) | Human mu-opioid    | 9.6       | [14]      |
| Dissociation Half-life (t½)             | mu-opioid receptor | 30-44 min | [15]      |

### **Clinical Efficacy**

Numerous clinical trials have demonstrated the efficacy of Alvimopan in accelerating the recovery of gastrointestinal function following surgery.



**Table 4: Summary of Key Clinical Trial Outcomes for** 

Alvimopan (12 mg dose)

| Endpoint                                    | Improvement vs. Placebo                  | Reference |
|---------------------------------------------|------------------------------------------|-----------|
| Time to Recovery of GI<br>Function (GI-3)   | Accelerated by a mean of 15-<br>22 hours | [5]       |
| Time to Hospital Discharge<br>Order Written | Accelerated by a mean of 20 hours        | [5]       |
| Time to First Bowel Movement                | Median time of 3 hours vs. 21 hours      | [1]       |
| Spontaneous Bowel Movements per Week (OBD)  | Increased by up to 2.52                  | [1]       |

# Experimental Protocols Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound like Alvimopan to opioid receptors.

- Membrane Preparation: Cell membranes from cell lines stably expressing the human muopioid receptor (e.g., CHO cells) are prepared.
- Incubation: Membranes are incubated with a radiolabeled opioid ligand (e.g., [<sup>3</sup>H]-diprenorphine) and varying concentrations of the test compound (Alvimopan).
- Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.



#### **Clinical Trial Protocol for Postoperative Ileus**

The following outlines a typical design for a clinical trial evaluating Alvimopan for the management of postoperative ileus.[16][17]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Adult patients scheduled for partial large or small bowel resection with primary anastomosis.[3]
- Intervention: Patients are randomized to receive either Alvimopan (e.g., 12 mg) or a placebo.
   The first dose is administered orally 30 minutes to 5 hours before surgery.[16] Subsequent doses are given twice daily starting the day after surgery until hospital discharge, for a maximum of 7 days or 15 doses.[3]
- Primary Efficacy Endpoint: Time to recovery of gastrointestinal function, often a composite
  measure of the time to first toleration of solid food and the time to first bowel movement (GI-2
  recovery).[16]
- Secondary Endpoints: Time to discharge order written, time to first flatus, and safety assessments.

# Signaling Pathways and Workflow Diagrams Mechanism of Action of Alvimopan in Postoperative Ileus

The following diagram illustrates the mechanism by which Alvimopan counteracts the effects of opioids on the gastrointestinal tract.





Click to download full resolution via product page

Caption: Alvimopan competitively antagonizes mu-opioid receptors in the gut.

## **Experimental Workflow for Receptor Binding Assay**

This diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of a compound for a receptor.





Click to download full resolution via product page

Caption: Workflow for a radioligand opioid receptor binding assay.

## Clinical Trial Workflow for Alvimopan in Postoperative Ileus

The following diagram provides a simplified overview of the workflow for a clinical trial investigating Alvimopan for POI.





Click to download full resolution via product page

Caption: A simplified workflow for an Alvimopan clinical trial.

#### Conclusion

**Alvimopan-D7** serves as a critical tool for researchers in the field of pharmacology and drug development. Its use as an internal standard is essential for the accurate quantification of Alvimopan in various biological samples. The extensive body of research on Alvimopan provides a solid foundation for understanding its mechanism of action, safety profile, and



clinical utility. This technical guide consolidates this information to support further research and development in the management of opioid-induced gastrointestinal dysfunction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alvimopan PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alvimopan: a peripherally acting mu-opioid receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opioid receptors in the gastrointestinal tract PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. msd.com [msd.com]
- 11. Alvimopan | C25H32N2O4 | CID 5488548 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. [(3)H]Alvimopan binding to the micro opioid receptor: comparative binding kinetics of opioid antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]



- 17. Clinical trial: alvimopan for the management of post-operative ileus after abdominal surgery: results of an international randomized, double-blind, multicentre, placebo-controlled clinical study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alvimopan-D7: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575017#safety-data-sheet-sds-for-alvimopan-d7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com